6-(Azetidin-3-yloxy)quinoline
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Overview
Description
6-(Azetidin-3-yloxy)quinoline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antimalarial, and anticancer activities . The structure of this compound consists of a quinoline ring attached to an azetidine moiety through an oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-3-yloxy)quinoline can be achieved through various methods. One common approach involves the reaction of quinoline derivatives with azetidine derivatives under specific conditions. For example, the reaction of 6-hydroxyquinoline with azetidine-3-yl chloride in the presence of a base such as potassium carbonate can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Azetidin-3-yloxy)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-6-carboxylic acid, while reduction can produce 6-(Azetidin-3-yl)quinoline .
Scientific Research Applications
6-(Azetidin-3-yloxy)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, catalysts, and materials
Mechanism of Action
The mechanism of action of 6-(Azetidin-3-yloxy)quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The azetidine moiety may enhance the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of biological activities.
6-Hydroxyquinoline: A precursor used in the synthesis of 6-(Azetidin-3-yloxy)quinoline.
Azetidine-3-yl chloride: A reagent used in the synthesis of azetidine derivatives.
Uniqueness
This compound is unique due to the presence of both the quinoline and azetidine moieties, which may confer enhanced biological activity and specificity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
6-(azetidin-3-yloxy)quinoline |
InChI |
InChI=1S/C12H12N2O/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1/h1-6,11,13H,7-8H2 |
InChI Key |
ILFFZSJVSDNGNP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OC2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
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